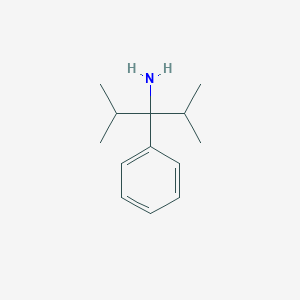
2,4-Dimethyl-3-phenylpentan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3-phenylpentan-3-amine is an organic compound with the molecular formula C7H17N. It is a primary aliphatic amine characterized by a pentane backbone with two methyl groups at positions 2 and 4, and a phenyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-phenylpentan-3-amine typically involves the following steps:
Phenyl Grignard Reaction: The reaction starts with the formation of phenylmagnesium bromide from bromobenzene and magnesium in anhydrous ether.
Alkylation: The phenylmagnesium bromide is then reacted with 2,4-dimethylpentan-3-one to form the corresponding tertiary alcohol.
Reduction: The tertiary alcohol is reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The key considerations include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-3-phenylpentan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Nitro compounds, amides.
Reduction: Secondary or tertiary amines.
Substitution: Nitrophenyl derivatives, halogenated phenyl compounds.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3-phenylpentan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,4-Dimethyl-3-phenylpentan-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system or disease being studied.
Comparación Con Compuestos Similares
2,4-Dimethyl-3-phenylpentan-3-amine is structurally similar to other amines, such as:
2,4-Dimethylpentan-3-amine: Lacks the phenyl group.
3-Phenylpentan-3-amine: Lacks the methyl groups at positions 2 and 4.
2,4-Dimethyl-3-aminopentane: Similar structure but different functional group placement.
Uniqueness: The presence of both the phenyl group and the methyl groups at specific positions gives this compound unique chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-phenylpentan-3-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)13(14,11(3)4)12-8-6-5-7-9-12/h5-11H,14H2,1-4H3 |
Clave InChI |
OQWVGYUWTXMDBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=C1)(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















